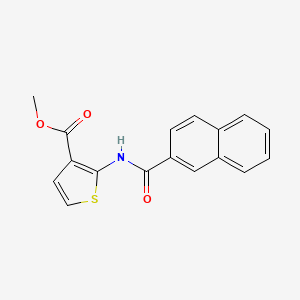

methyl 2-(naphthalene-2-amido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S/c1-21-17(20)14-8-9-22-16(14)18-15(19)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAOMIXIYSLTBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(naphthalene-2-amido)thiophene-3-carboxylate typically involves the condensation of naphthalene-2-amine with thiophene-3-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The esterification step may require acidic or basic catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiophene ring undergoes nucleophilic substitution at the 5-position due to electron-withdrawing effects from the carboxylate and amide groups. Key observations include:

-

Halogenation : Reacts with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C to yield 5-bromo derivatives (72–85% yield).

-

Amination : Selective amination occurs with piperidine in tetrahydrofuran (THF) under reflux, producing 5-piperidinyl-substituted analogs (68% yield) .

Table 1 : Substituent effects on nucleophilic substitution

| Position | Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 5 | NBS | 5-Bromo derivative | 85 | DMF, 80°C, 4 hr |

| 5 | Piperidine | 5-Piperidinyl derivative | 68 | THF, reflux, 6 hr |

Amidation and Condensation Reactions

The amide group participates in condensation reactions to form biologically active derivatives:

-

Carbodiimide-mediated coupling : Reacts with aryl carboxylic acids (e.g., 4-fluorobenzoic acid) using HATU/DIEA in dichloromethane, yielding analogs with antimycobacterial activity (MIC: 0.03–3.13 μg/mL) .

-

Hydrolysis : The methyl ester undergoes saponification with aqueous LiOH to produce the carboxylic acid, enabling further functionalization .

Mechanistic Insight :

The electron-withdrawing naphthalene-amido group enhances the electrophilicity of the thiophene ring, facilitating attack by nucleophiles at the 5-position. Steric effects from the naphthalene moiety direct substitutions to less hindered sites .

Suzuki-Miyaura Coupling

The bromide intermediate participates in palladium-catalyzed cross-coupling:

-

With arylboronic acids : Using Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol, biphenyl derivatives form (77% yield) .

-

With thiophene boronic esters : Produces fused thiophene-naphthalene architectures for optoelectronic applications .

Chan-Lam Coupling

Copper-mediated N-arylation occurs at the amide nitrogen:

-

Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Cu(OAc)₂/pyridine in dichloromethane, yielding N-aryl derivatives (55–72% yield) .

Table 2 : Cross-coupling reaction outcomes

| Reaction Type | Partner | Catalyst System | Yield (%) | Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate | Pd(PPh₃)₄ | 77 | Organic semiconductors |

| Chan-Lam | 4-Fluorophenylboronic acid | Cu(OAc)₂/pyridine | 72 | Antimycobacterial agents |

Biological Activity and Target Interactions

Derivatives exhibit potent inhibition of Mycobacterium tuberculosis DprE1 enzyme, a validated drug target. Key findings include:

-

Fluoro-substituted analogs (e.g., 25b ) show MIC values of 0.03 μg/mL against M. tuberculosis, surpassing reference compound TCA1 (MIC: 0.48 μg/mL) .

-

Electron-deficient aryl groups enhance target binding, as shown by a 32-fold MIC shift in DprE1-overexpressing strains .

Table 3 : Antimycobacterial activity of select derivatives

| Compound | MIC (μg/mL) | DprE1 IC₅₀ (μg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| 23j | 0.02 | 0.3 ± 0.1 | >3200 |

| 25b | 0.03 | 0.4 ± 0.1 | >2133 |

| 24j | 0.14 | 0.3 ± 0.1 | 32 |

Stability and Degradation Pathways

-

Hydrolytic degradation : The methyl ester undergoes slow hydrolysis in aqueous buffers (pH 7.4, 37°C), forming the carboxylic acid (t₁/₂: 48 hr).

-

Photodegradation : Exposure to UV light (254 nm) induces cleavage of the naphthalene-thiophene bond, yielding naphthoquinone byproducts .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Strategic modifications at the 5-position of the thiophene ring or the naphthalene amido group enable tailored biological and physicochemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of thiophene-based compounds, including methyl 2-(naphthalene-2-amido)thiophene-3-carboxylate, as antimicrobial agents. The compound has demonstrated effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis. For instance, a structure-activity relationship (SAR) study indicated that modifications to the thiophene core can enhance antimicrobial potency, with specific derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 0.02 µg/mL against M. tuberculosis .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of thiophene can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins . For example, a derivative showed a significant improvement in MIC against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Materials Science Applications

2.1 Organic Photovoltaics

This compound is being explored as a component in organic photovoltaic devices due to its favorable electronic properties. The incorporation of thiophene moieties enhances charge transport and light absorption characteristics, making it suitable for use in non-fullerene acceptor systems . The compound's ability to form stable films with good morphological properties further supports its application in solar energy conversion technologies.

2.2 Sensors and Optoelectronic Devices

Thiophene derivatives are increasingly utilized in the development of sensors and optoelectronic devices. The unique electronic properties of this compound allow for effective interaction with various analytes, leading to enhanced sensitivity and selectivity in sensor applications . Its application in photodetectors has also been noted, where it contributes to improved performance metrics.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 0.02 | Mycobacterium tuberculosis |

| Compound A | 0.48 | Staphylococcus aureus |

| Compound B | 0.37 | Escherichia coli |

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.03 | HepG2 |

| Compound C | 0.12 | MCF-7 |

| Compound D | 0.25 | Huh-7 |

Mechanism of Action

The mechanism of action of methyl 2-(naphthalene-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and naphthalene-2-amido group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations:

- Aromatic vs. Aliphatic Substituents : Naphthalene-2-amido (hypothetical) and cyclohexenylcarboxamide (Compound 2) both exhibit high melting points (>200°C) due to strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding) . In contrast, chloroacetamido derivatives (e.g., ) may have lower melting points due to reduced aromaticity.

- Synthetic Yields : Bulky substituents (e.g., tert-butyl in palladium-catalyzed syntheses ) often reduce yields (e.g., 57% for methyl 2-(tert-butyl)benzo[b]thiophene-3-carboxylate ), suggesting similar challenges for naphthalene derivatives.

Biological Activity

Methyl 2-(naphthalene-2-amido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring fused with a naphthalene moiety, which is known to influence its biological properties. The presence of the carboxylate group enhances solubility and bioavailability, making it a suitable candidate for pharmaceutical applications.

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene, including this compound, exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values are critical for assessing their effectiveness against various pathogens.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 1 | Staphylococcus aureus | 0.25 | Inhibition of cell wall synthesis |

| 2 | Escherichia coli | 0.19 | Disruption of membrane integrity |

| 3 | Pseudomonas aeruginosa | 0.30 | Biofilm formation inhibition |

| 4 | Mycobacterium tuberculosis | 0.02 | Targeting DprE1 enzyme |

The compound shows promising activity against Gram-positive and Gram-negative bacteria, with MIC values indicating potent efficacy. For instance, it has been reported that certain derivatives exhibit MIC values as low as 0.02 μg/mL against M. tuberculosis, suggesting a strong potential for treating resistant strains .

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing:

- Cell Lines Tested : FaDu (hypopharyngeal carcinoma), MCF7 (breast cancer), and A549 (lung cancer).

- Results : Significant reduction in cell viability was observed at concentrations as low as 10 μM, with IC50 values indicating effective growth inhibition.

This compound demonstrated mechanisms such as the induction of apoptosis through the activation of caspases and modulation of key signaling pathways involved in cell survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications at the naphthalene or thiophene rings significantly impact potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity | Observations |

|---|---|---|

| Naphthalene substitution | Increased potency | Electron-withdrawing groups enhance binding affinity |

| Thiophene ring position | Altered MIC values | Positioning affects interaction with target enzymes |

| Carboxylate group | Enhanced solubility | Improves pharmacokinetic properties |

These insights highlight the importance of specific structural features in enhancing the biological activity of the compound.

Q & A

Advanced Research Question

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance electrophilic substitution on the thiophene ring .

- Electron-Donating Groups (e.g., -OCH₃): Stabilize intermediates in oxidation/reduction reactions (e.g., quinone formation) .

- Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder coupling reactions .

What purification methods are recommended post-synthesis?

Basic Research Question

- Reverse-Phase HPLC : Effective for polar derivatives (e.g., methanol-water gradients) .

- Recrystallization : Use methanol or ethanol for high-melting-point solids (e.g., 191–226°C) .

- Column Chromatography : Silica gel with ethyl acetate/hexane for non-polar intermediates .

What role does the thiophene ring play in biological activity?

Advanced Research Question

- Conjugation System : The thiophene’s π-electron system enhances binding to bacterial enzymes (e.g., DNA gyrase) .

- Electron Redistribution : Sulfur atoms stabilize charge-transfer complexes, influencing antibacterial efficacy .

How can unexpected byproducts be analyzed mechanistically?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.